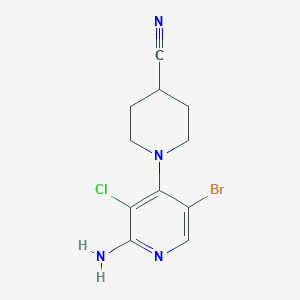![molecular formula C7H6BFN2O2 B1472702 {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid CAS No. 1626336-01-3](/img/structure/B1472702.png)
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
Vue d'ensemble
Description
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a useful research compound. Its molecular formula is C7H6BFN2O2 and its molecular weight is 179.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Concise and Efficient Synthesis
The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide through regioselective fluorination has been demonstrated. Two synthesis routes were explored, including the Balz-Schiemann reaction and lithium-halogen exchange, providing foundational methodologies for the preparation of this compound (Thibault et al., 2003).
Practical Synthesis of Pharmaceutical Intermediates
A practical synthesis process for a key pharmaceutical intermediate utilizing a palladium-catalyzed cyanation/reduction sequence highlights the chemical's relevance in drug development. This method showcases the application of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid derivatives in synthesizing complex pharmaceutical compounds (Wang et al., 2006).
Molecular Interactions and Drug Design
Molecular Structure and Interactions
The synthesis, characterization, and molecular structure analysis of an oxaborol derivative demonstrate the potential of boron-containing compounds, including boronic acids, in pharmaceutical and biological applications. The compound's ability to form coordinate N→B dative bonds and engage in various non-covalent interactions underlines its applicability in medicine and biology (Hernández-Negrete et al., 2021).
Radiosynthesis for PET Imaging
The simplified radiosynthesis of [18F]MK-6240, a PET radiotracer for neurofibrillary tangles, demonstrates the compound's utility in neuroimaging. This research underscores the importance of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid derivatives in developing diagnostic tools for neurodegenerative diseases (Hopewell et al., 2019).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used as substrates in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that boronic acids play a crucial role in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with organic halides or triflates using a palladium catalyst, leading to the formation of carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could contribute to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of a palladium catalyst can significantly impact the efficiency of suzuki-miyaura cross-coupling reactions .
Analyse Biochimique
Biochemical Properties
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the active site of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells . This inhibition is achieved through the disruption of cell signaling pathways that are crucial for cell growth and survival. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and increased apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs . The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys. The interaction with FGFRs affects metabolic flux and can lead to changes in metabolite levels, further influencing cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound tends to accumulate in cancer cells, where it exerts its inhibitory effects on FGFRs, leading to reduced cell proliferation and increased apoptosis.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to effectively inhibit FGFR signaling and exert its anti-cancer effects.
Propriétés
IUPAC Name |
(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGNGUVMZIRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2C(=C1F)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


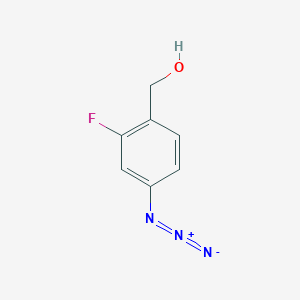
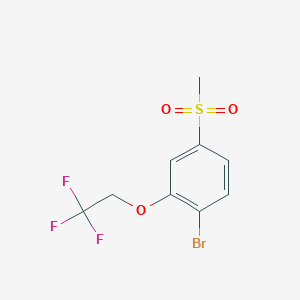

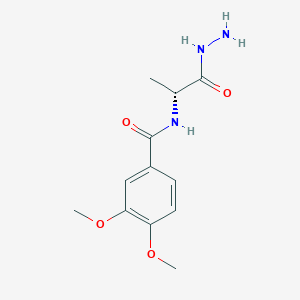
![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

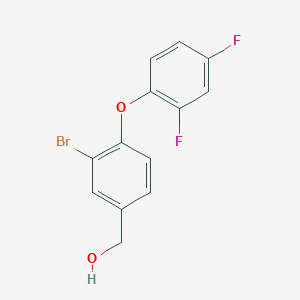
![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)
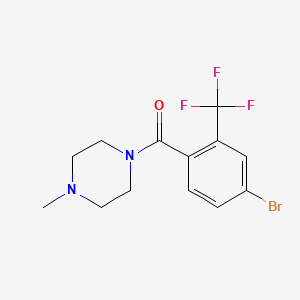
![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)
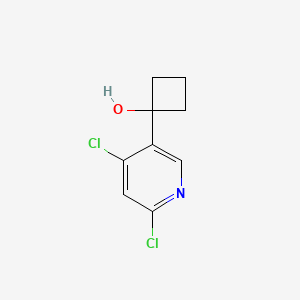
![1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)
